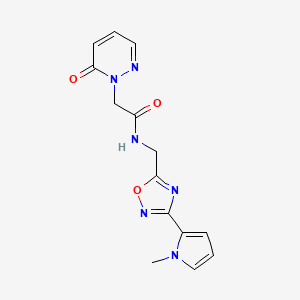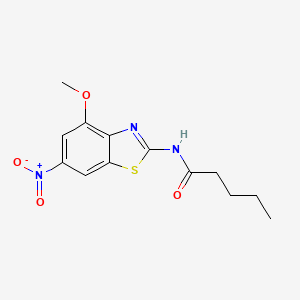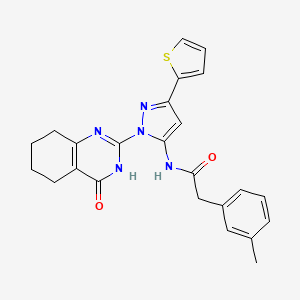
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound characterized by its intricate chemical structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting with the preparation of the core fragments.
The 1-methyl-1H-pyrrole fragment is prepared through the methylation of pyrrole.
The oxadiazole ring is formed via a cyclization reaction involving hydrazides and nitriles, under specific conditions like acidic or basic catalysts.
Finally, these fragments are combined using a condensation reaction to form the desired acetamide.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for yield and cost-effectiveness. This may involve:
Bulk preparation of intermediates.
Use of continuous flow reactors for the cyclization and condensation steps.
Rigorous control of reaction parameters to ensure high purity and yield.
化学反应分析
Types of Reactions: N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide can undergo various types of chemical reactions:
Oxidation: The compound may be oxidized under specific conditions, affecting the pyrrole and oxadiazole rings.
Reduction: Reduction reactions can modify functional groups within the compound, potentially altering its bioactivity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Catalysts like palladium on carbon (Pd/C) in hydrogenation reactions, or strong bases/acids for specific substitutions.
Major Products: The primary products formed from these reactions depend on the specific conditions and reagents used. Generally, these reactions lead to derivatives with modified pharmacological or chemical properties.
科学研究应用
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules for material science and chemical research.
Biology: The compound is investigated for its potential bioactivity, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Researchers explore its potential as a therapeutic agent in drug development, particularly for diseases where its unique structure could interfere with disease pathways.
Industry: It is used in the synthesis of specialized polymers and advanced materials due to its reactive sites.
作用机制
The mechanism of action of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide involves:
Interaction with molecular targets such as enzymes and receptors.
Modulation of specific pathways related to its therapeutic potential.
Binding to active sites, inhibiting or activating biochemical reactions, which is critical in its role as a drug candidate.
相似化合物的比较
Comparison with other similar compounds highlights its uniqueness:
N-((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide: This compound lacks the methyl group on the pyrrole ring, altering its bioactivity and chemical properties.
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetohydrazide:
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(5-oxopyrazin-1(5H)-yl)acetamide: The substitution of the pyridazinone ring with a pyrazinone ring introduces different pharmacological properties.
These comparisons highlight the nuanced differences in structure and function, showcasing the specificity and potential of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide.
属性
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3/c1-19-7-3-4-10(19)14-17-12(23-18-14)8-15-11(21)9-20-13(22)5-2-6-16-20/h2-7H,8-9H2,1H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYLAOWDZHYPSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide](/img/structure/B2497875.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2497878.png)
![N'-cyclopentyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2497879.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2497882.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2497884.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497886.png)
![6-{[(4-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2497889.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B2497890.png)
![(2Z)-N-(3-chloro-4-methoxyphenyl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide](/img/structure/B2497891.png)

![3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2497894.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2497895.png)
![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2497896.png)

